molecular formula C17H17F2N3O2 B2478510 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone CAS No. 1170635-77-4

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone

Cat. No.: B2478510
CAS No.: 1170635-77-4
M. Wt: 333.339
InChI Key: BLNPYCBQNWYIAP-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical neuroscience research, designed for research applications only. This molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . Compounds based on the piperidine-1,3,4-oxadiazole structure have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are pivotal targets for treating central nervous system (CNS) disorders such as schizophrenia, cognitive deficits, and anxiety . The incorporation of the 2,4-difluorophenyl group is a common strategy in lead optimization to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. Researchers can utilize this compound as a key chemical tool or building block for developing novel neuroactive therapeutics, studying receptor function, and exploring structure-activity relationships (SAR). Strictly for research use in a controlled laboratory environment. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-12-3-4-13(14(19)9-12)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPYCBQNWYIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone is a derivative of oxadiazole and piperidine known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16F2N4O
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 1082828-62-3

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to this one demonstrated high potency against various cancer cell lines, including breast and melanoma cancers. Specifically, the compound was tested against T-47D breast cancer cells with an inhibition rate exceeding 90% .

Cell Line% Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

The mechanism by which this compound exerts its effects is primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to its anticancer effects, the compound also exhibits:

  • Antimicrobial Activity : Some studies suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Study 1: Anticancer Efficacy

A notable study evaluated the efficacy of various oxadiazole derivatives, including this compound, in inhibiting tumor growth in vivo. The results indicated a marked reduction in tumor size in treated mice compared to controls, validating its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies of this compound against key targets such as EGFR and IL-6 pathways. The findings revealed strong binding affinities, suggesting that it could serve as a lead compound for drug development targeting these pathways .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in anti-cancer research. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression.

StudyFindings
In Vitro Studies Compounds with oxadiazole moieties exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .
Mechanism of Action These compounds may induce apoptosis through DNA damage pathways and inhibit key signaling pathways involved in tumor growth .

Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic effects. Research indicates that oxadiazoles can lower blood glucose levels and improve insulin sensitivity.

StudyFindings
Drosophila Model In vivo studies using genetically modified Drosophila melanogaster demonstrated that specific derivatives significantly reduced glucose levels .
Mechanism The proposed mechanism involves enhancing glucose uptake in peripheral tissues and modulating metabolic pathways .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well documented. The compound's structure suggests it may possess activity against a range of pathogens.

MicroorganismActivity
Bacteria Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Fungi Some derivatives showed antifungal activity against common pathogens like Candida albicans but were less effective against filamentous fungi .

Synthesis and Structural Insights

The synthesis of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone typically involves multi-step reactions starting from readily available precursors. The structural features of the compound contribute to its biological activity.

Synthesis Overview

  • Formation of Oxadiazole Ring : The initial step involves the cyclization of hydrazide derivatives with appropriate carbonyl compounds to form the oxadiazole core.
  • Piperidine Substitution : Subsequent reactions introduce the piperidine moiety through nucleophilic substitution.
  • Final Modification : The difluorophenyl group is attached to complete the synthesis.

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives in various therapeutic contexts:

Case Study 1: Anti-Cancer Activity

A study conducted on a series of oxadiazole derivatives showed that modifications at the piperidine position enhanced cytotoxicity against glioblastoma cells. The most potent derivative led to a 70% reduction in cell viability at a concentration of 10 µM over 48 hours .

Case Study 2: Diabetes Management

In a controlled experiment using diabetic Drosophila, treatment with the compound resulted in a significant decrease in blood glucose levels compared to untreated controls. This effect was attributed to increased expression of glucose transporter proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, comparisons are drawn with structurally analogous methanone derivatives and heterocyclic systems.

Structural Analogues

The compound shares core motifs with several methanone derivatives:

  • Example 1: “[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl methanone” (CAS: 288317-51-1) features an isoxazole ring instead of oxadiazole and lacks the cyclopropyl group. Its molar mass (322.76 g/mol) is lower than the target compound’s estimated mass (~364 g/mol), reflecting differences in substituents .
  • Example 2: “(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)(2-benzylpiperidin-1-yl)methanone” includes a triazole ring and a benzyl-piperidine group.
  • Example 3: A pyrimidine-linked methanone derivative (from ) incorporates a triazole and methylpiperazine, highlighting divergent solubility and hydrogen-bonding profiles due to polar substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Example 1 Example 2
Core Heterocycle 1,3,4-Oxadiazole Isoxazole 1,2,3-Triazole
Aromatic Substituent 2,4-Difluorophenyl 2-Chloro-6-fluorophenyl 4-Bromophenyl
Molar Mass (g/mol) ~364 (estimated) 322.76 ~430 (estimated)
LogP (Predicted) ~3.1 (moderate lipophilicity) ~2.8 ~3.5

The target compound’s cyclopropyl-oxadiazole hybrid may enhance metabolic stability compared to isoxazole or triazole analogues, as cyclopropyl groups resist oxidative degradation . Fluorine atoms on the phenyl ring improve membrane permeability relative to bromine or chlorine in other derivatives .

Computational Similarity Analysis

Using Tanimoto coefficients (Morgan fingerprints), the target compound shows moderate similarity (0.45–0.60) to Examples 1–3, driven by shared piperidine-methanone frameworks. Dissimilarity (>0.40) arises from heterocycle and substituent differences, underscoring the need for multi-faceted similarity metrics in virtual screening .

Research Findings and Implications

  • Synthetic Feasibility : The cyclopropyl-oxadiazole moiety requires precise ring-closing reactions, posing synthetic challenges absent in triazole or isoxazole derivatives .
  • Activity Cliffs: Minor structural changes (e.g., replacing oxadiazole with triazole) may drastically alter bioactivity, as seen in kinase inhibitor studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Utilize multi-step synthesis involving cyclopropane-oxadiazole ring formation, followed by piperidine coupling and benzoylation. Key steps:

  • Step 1 : Synthesize the 5-cyclopropyl-1,3,4-oxadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Couple the oxadiazole moiety to piperidine using nucleophilic substitution (e.g., K₂CO₃ in DMF, 80°C, 12 hours) .
  • Step 3 : Introduce the 2,4-difluorobenzoyl group via Friedel-Crafts acylation (AlCl₃ catalyst, dichloromethane, 0°C to RT) .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., n-hexane/EtOAC gradients) and temperature to improve yields (target >75%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signatures should be prioritized?

  • Techniques :

  • ¹H/¹³C-NMR : Identify piperidine protons (δ 1.5–3.5 ppm), oxadiazole C=O (δ 165–170 ppm), and difluorophenyl aromatic signals (δ 6.8–7.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropyl or difluorophenyl groups) .
  • IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Enzyme Inhibition : Use fluorogenic substrates to test activity against kinases or proteases (IC₅₀ determination) .
  • Cellular Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility/Permeability : Employ PAMPA or Caco-2 models to assess bioavailability .

Advanced Research Questions

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs) .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. isopropyl) on bioactivity using descriptors like logP and polar surface area .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS, 100 ns trajectories) to assess stability of key interactions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Resolution Strategies :

  • Dose-Response Validation : Re-test activity in independent labs using standardized protocols (e.g., CLIA-certified assays) .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies .
  • Target Engagement Studies : Confirm on-target effects using SPR or ITC to measure binding affinities .

Q. What experimental designs are recommended for evaluating environmental persistence and ecotoxicity?

  • Framework :

  • Environmental Fate : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photodegradation (UV light, λ = 254 nm), and soil sorption (OECD Guideline 106) .
  • Ecotoxicity : Use Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) models .
  • Bioaccumulation : Calculate BCF (bioconcentration factor) in zebrafish embryos .

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